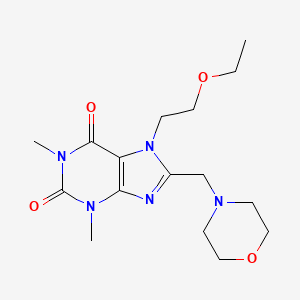
7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione, also known as EMD-1214063, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of purine derivatives and has been found to have potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
The exact mechanism of action of 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is not fully understood. However, it has been shown to inhibit the activity of a protein called ATR (ataxia-telangiectasia and Rad3-related protein), which plays a critical role in the DNA damage response pathway. By inhibiting ATR, 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has also been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione may have potential therapeutic applications in inflammatory diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is its specificity for ATR inhibition. This makes it a valuable tool for studying the DNA damage response pathway and its role in cancer and other diseases. However, one limitation of 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione. One area of interest is its use in combination therapy with other anticancer agents, such as radiation or chemotherapy. Another direction is the development of more potent and soluble analogs of 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione. Additionally, further studies are needed to explore the potential use of 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione in other diseases, such as inflammation and autoimmune disorders.
In conclusion, 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a promising small molecule inhibitor with potential therapeutic applications in cancer and inflammation. Its specificity for ATR inhibition makes it a valuable tool for studying the DNA damage response pathway, and its anticancer effects warrant further investigation in preclinical and clinical studies.
Synthesis Methods
The synthesis of 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione involves a series of chemical reactions, starting with the reaction of 2-amino-6-chloropurine with ethyl glyoxylate to form 7-(2-ethoxyethyl)-2-amino-6-chloropurine. This intermediate is then reacted with morpholine and formaldehyde to yield 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione.
Scientific Research Applications
7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4/c1-4-24-10-7-21-12(11-20-5-8-25-9-6-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIWUZDVJBLLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2870581.png)
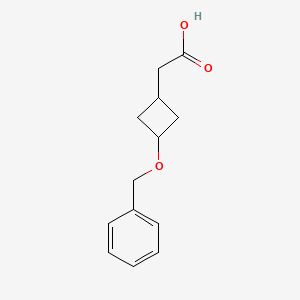
![1-Tert-butoxycarbonyl-2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2870584.png)
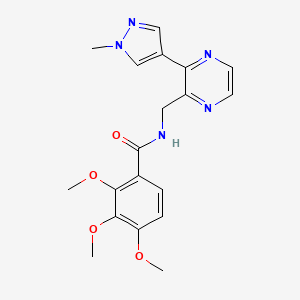
![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2870586.png)
![4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile](/img/structure/B2870587.png)
![8-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2870588.png)
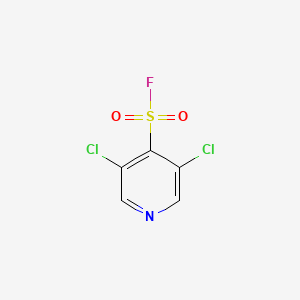
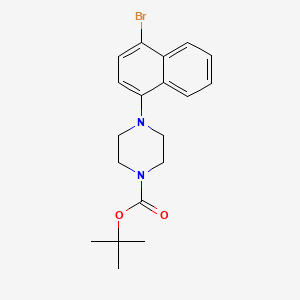
![3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2870594.png)
![[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetic acid](/img/structure/B2870596.png)
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2870598.png)
![(5-cyclopropylisoxazol-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2870601.png)
